molecular formula C24H22N4O B7552653 N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide

N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide

Cat. No. B7552653
M. Wt: 382.5 g/mol
InChI Key: WINQKEUSTNAKRD-UHFFFAOYSA-N
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Description

N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide, also known as ML218, is a small molecule compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the quinoline carboxamide family and has been shown to have potent activity against a variety of targets.

Mechanism of Action

The exact mechanism of action of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is not fully understood. However, it is believed to act as an allosteric modulator of GPCRs and ion channels. This means that it binds to a site on these targets that is distinct from the active site and modulates their activity.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several GPCRs, including the dopamine D2 receptor, the adenosine A2A receptor, and the cannabinoid CB1 receptor. N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is that it has been extensively studied and its activity against various targets has been well characterized. This makes it a useful tool for investigating the role of these targets in various biological processes. However, one limitation of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is that it has not been extensively tested in vivo and its pharmacokinetic properties are not well understood.

Future Directions

There are several potential future directions for research on N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the development of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide targets in various disease states, such as Parkinson's disease and chronic pain. Finally, N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide could be used as a tool for investigating the role of GPCRs and ion channels in drug addiction and withdrawal.

Synthesis Methods

The synthesis of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide was first reported by researchers at the Scripps Research Institute in 2010. The synthesis involves several steps, including the reaction of 2-chloronicotinic acid with aniline, followed by acylation with 3-bromopropionyl chloride and finally coupling with 4-aminoquinoline.

Scientific Research Applications

N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have activity against a variety of targets, including G protein-coupled receptors (GPCRs) and ion channels. N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been used in numerous studies to investigate the role of these targets in various biological processes.

properties

IUPAC Name

N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O/c29-24(27-15-7-14-26-19-9-2-1-3-10-19)21-16-23(18-8-6-13-25-17-18)28-22-12-5-4-11-20(21)22/h1-6,8-13,16-17,26H,7,14-15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINQKEUSTNAKRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide

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